

An In-depth Technical Guide to the Physical Properties of Strontium Malonate

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Compound of Interest

Compound Name: *Strontium malonate*

Cat. No.: *B3062150*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of **strontium malonate** ($\text{Sr}(\text{C}_3\text{H}_2\text{O}_4)$). **Strontium malonate** is a salt of significant interest, particularly in the pharmaceutical industry, for its potential therapeutic applications in bone-related disorders such as osteoporosis.^[1] Its mechanism of action is attributed to its role as a calcium-sensing receptor (CaSR) agonist, which dually stimulates bone formation and inhibits bone resorption. A thorough understanding of its physical characteristics is paramount for its development as a drug substance, influencing formulation, bioavailability, and stability. This document collates quantitative data on its molecular and crystallographic properties, details experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Core Physical and Chemical Properties

Strontium malonate is a white solid powder.^[1] The fundamental physical and chemical properties of both anhydrous and hydrated forms of **strontium malonate** are summarized below.

Molecular Properties

The basic molecular properties of anhydrous **strontium malonate** are presented in Table 1.

Table 1: Molecular Properties of Anhydrous **Strontium Malonate**

Property	Value	Source
Chemical Formula	C ₃ H ₂ O ₄ Sr	[1]
Molecular Weight	189.66 g/mol	[1]
Elemental Analysis	C: 19.00%, H: 1.06%, O: 33.74%, Sr: 46.20%	[1]
CAS Number	63524-05-0	[1]
Appearance	Solid powder	[1]

Solubility

The solubility of **strontium malonate** in water at room temperature is reported to be in the range of 1 to 100 g/L. This relatively broad range suggests that its solubility can be influenced by factors such as pH and the presence of other ions.

Thermal Properties

While a definitive melting point for **strontium malonate** has not been established, thermal decomposition is expected to be the primary thermal event. The thermal decomposition of related strontium carboxylates, such as strontium oxalate, proceeds via the formation of strontium carbonate, which then decomposes at higher temperatures to strontium oxide. A similar pathway can be anticipated for **strontium malonate**. The decomposition of strontium carbonate typically begins at temperatures above 1100°C.

Crystallographic Properties

The crystal structure of **strontium malonate** has been a subject of investigation, with reports identifying both an orthorhombic and a monoclinic form. The existence of different crystalline forms (polymorphism) is a critical consideration in drug development, as it can impact solubility, stability, and bioavailability.

Orthorhombic Strontium Malonate

An orthorhombic crystal structure for anhydrous **strontium malonate** has been described. The crystallographic data for this form are summarized in Table 2.

Table 2: Crystallographic Data for Orthorhombic **Strontium Malonate**

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pnan
a (Å)	6.7538 (4)
b (Å)	10.6270 (8)
c (Å)	12.6744 (11)
Volume (Å³)	909.54
Z	8
Calculated Density (g/cm³)	2.77

Monoclinic Strontium Malonate Sesquihydrate

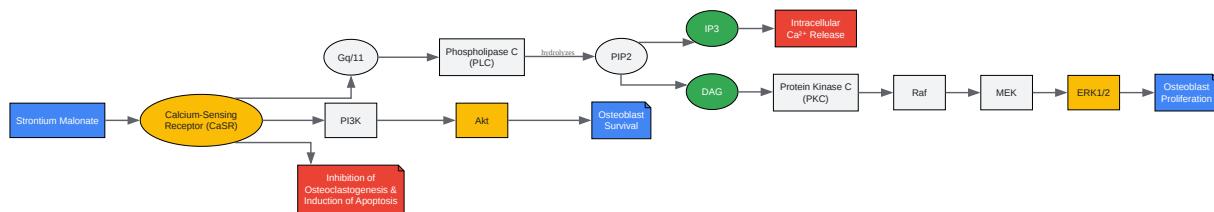
A monoclinic form, specifically a sesquihydrate, has also been identified. Its crystallographic parameters are detailed in Table 3.

Table 3: Crystallographic Data for Monoclinic **Strontium Malonate** Sesquihydrate

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	14.3345 (9)
b (Å)	7.4665 (4)
c (Å)	12.4493 (7)
β (°)	115.052 (3)
Volume (Å ³)	1207.82
Z	8
Calculated Density (g/cm ³)	2.37

Biological Activity and Signaling Pathway

Strontium malonate's therapeutic potential stems from its interaction with the calcium-sensing receptor (CaSR), a G-protein coupled receptor. By acting as a CaSR agonist, strontium mimics the effect of calcium, leading to the activation of intracellular signaling cascades that modulate bone cell activity.



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Caption: Signaling pathway of **strontium malonate** via the Calcium-Sensing Receptor (CaSR).

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **strontium malonate**.

Synthesis of Strontium Malonate

Objective: To synthesize **strontium malonate** via a precipitation reaction.

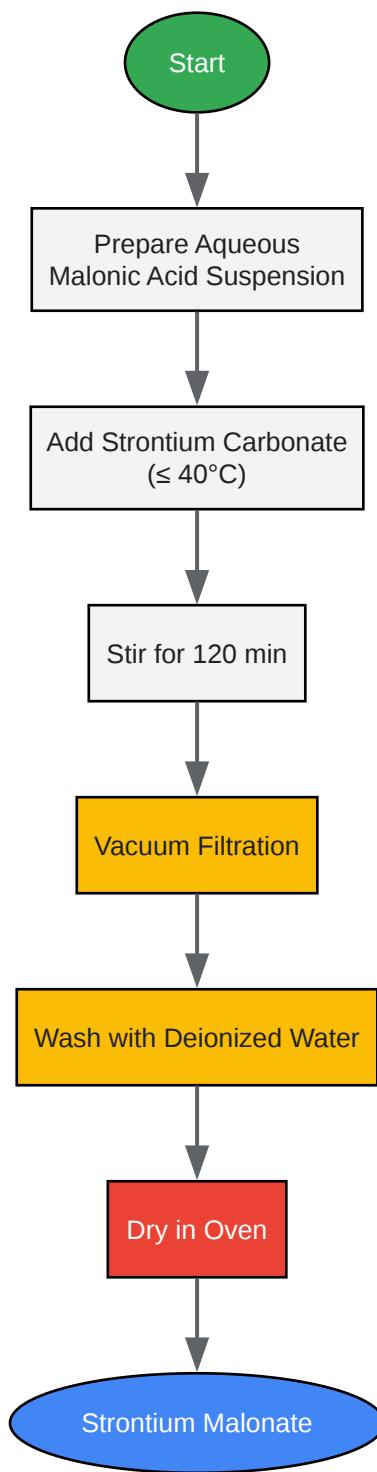
Materials:

- Strontium carbonate (SrCO_3)
- Malonic acid ($\text{C}_3\text{H}_4\text{O}_4$)
- Deionized water
- Magnetic stirrer and stir bar
- Heating plate
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- Prepare an aqueous suspension of malonic acid.
- Slowly add strontium carbonate to the malonic acid suspension while stirring. The reaction is maintained at a temperature at or below 40°C.
- Continue stirring for approximately 120 minutes to ensure complete reaction.
- Collect the resulting precipitate by vacuum filtration.

- Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.
- Dry the purified **strontium malonate** in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.



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Caption: Experimental workflow for the synthesis of **strontium malonate**.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure of **strontium malonate**.

Materials:

- Single crystals of **strontium malonate**
- Goniometer head
- Cryoprotectant (e.g., Paratone-N oil)
- Single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo K α) and detector

Procedure:

- Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Coat the crystal in a cryoprotectant and mount it on a goniometer head.
- Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Determine the unit cell and orientation matrix from initial diffraction frames. Collect a full dataset of diffraction intensities by rotating the crystal.
- Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.

Thermal Analysis (TGA/DTA)

Objective: To investigate the thermal stability and decomposition of **strontium malonate**.

Materials:

- **Strontium malonate** powder
- Thermogravimetric analyzer with differential thermal analysis capabilities (TGA/DTA)
- Alumina or platinum crucibles
- Inert gas supply (e.g., nitrogen or argon)

Procedure:

- Sample Preparation: Place a small, accurately weighed amount of **strontium malonate** (typically 5-10 mg) into a TGA crucible.
- Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DTA instrument.
- Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas.
- Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify mass loss steps corresponding to dehydration and decomposition. Analyze the DTA curve (temperature difference vs. temperature) to identify endothermic or exothermic events associated with these processes.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **strontium malonate**.

Materials:

- **Strontium malonate** powder
- FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press)
- Potassium bromide (KBr), if using the pellet method

Procedure (ATR method):

- Ensure the ATR crystal is clean.
- Place a small amount of **strontium malonate** powder onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Analyze the resulting spectrum to identify characteristic absorption bands for the carboxylate and other functional groups.

Raman Spectroscopy

Objective: To obtain vibrational information complementary to FTIR spectroscopy.

Materials:

- **Strontium malonate** powder or single crystal
- Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
- Microscope for sample focusing

Procedure:

- Place the **strontium malonate** sample on the microscope stage of the Raman spectrometer.
- Focus the laser onto the sample.
- Acquire the Raman spectrum over the desired spectral range.
- Analyze the spectrum for characteristic Raman scattering peaks, particularly those related to the strontium-oxygen and carboxylate vibrations.

Conclusion

This technical guide has synthesized the available data on the physical properties of **strontium malonate**. The presented information, from its fundamental molecular characteristics to its complex crystallographic and biological properties, provides a solid foundation for researchers

and professionals in the field of drug development. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this promising compound. Further research to refine the solubility profile and definitively map the thermal decomposition pathway will be invaluable for the continued development of **strontium malonate** as a therapeutic agent.

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References

- 1. medkoo.com [medkoo.com]
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